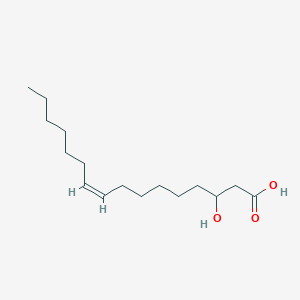

(Z)-3-Hydroxyhexadec-9-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-Hydroxyhexadec-9-enoic acid: is a fatty acid derivative characterized by the presence of a hydroxyl group at the third carbon and a double bond at the ninth carbon in the Z (cis) configuration

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Hydroxyhexadec-9-enoic acid typically involves the use of oleic acid as a starting material. The hydroxylation at the third carbon can be achieved through a series of reactions, including epoxidation followed by hydrolysis. The double bond at the ninth carbon is retained during these reactions. The reaction conditions often involve the use of catalysts such as m-chloroperbenzoic acid for epoxidation and acidic or basic conditions for hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways that introduce the hydroxyl group and maintain the double bond configuration.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (Z)-3-Hydroxyhexadec-9-enoic acid can undergo oxidation reactions, leading to the formation of keto derivatives.

Reduction: The compound can be reduced to form saturated fatty acids by hydrogenation.

Substitution: The hydroxyl group can be substituted with other functional groups through esterification or etherification reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

Substitution: Acidic or basic catalysts are used for esterification and etherification reactions.

Major Products:

Oxidation: Formation of 3-keto-9-hexadecenoic acid.

Reduction: Formation of hexadecanoic acid.

Substitution: Formation of esters or ethers depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Complex Molecules: (Z)-3-Hydroxyhexadec-9-enoic acid serves as a building block for the synthesis of more complex organic molecules.

Biology:

Cell Membrane Studies: The compound is used in studies related to cell membrane structure and function due to its amphiphilic nature.

Medicine:

Drug Development:

Industry:

Biodegradable Polymers: Used in the production of biodegradable polymers and surfactants.

Mecanismo De Acción

The mechanism of action of (Z)-3-Hydroxyhexadec-9-enoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group and the double bond play crucial roles in its binding affinity and reactivity. The compound can modulate enzyme activity by acting as a substrate or inhibitor, influencing metabolic pathways related to fatty acid metabolism.

Comparación Con Compuestos Similares

Oleic Acid: Similar structure but lacks the hydroxyl group.

Palmitoleic Acid: Similar structure but lacks the hydroxyl group and has a different double bond position.

Uniqueness:

- The presence of both a hydroxyl group and a double bond in (Z)-3-Hydroxyhexadec-9-enoic acid makes it unique compared to other fatty acids. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions.

Actividad Biológica

(Z)-3-Hydroxyhexadec-9-enoic acid, a hydroxy fatty acid, is gaining attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a long aliphatic chain with a hydroxyl group positioned at the third carbon and a double bond at the ninth carbon. Its molecular formula is C16H30O3, and it belongs to the class of hydroxy fatty acids (HFAs).

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antiproliferative Effects

Research indicates that hydroxy fatty acids, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in A549 lung cancer cells by inhibiting histone deacetylase (HDAC) activity, leading to altered gene expression and cell cycle arrest .

2. Anti-inflammatory Properties

Hydroxy fatty acids are known for their anti-inflammatory effects. They modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation. This property is particularly relevant in conditions such as obesity and metabolic syndrome, where chronic inflammation plays a critical role .

3. Lipid Metabolism

this compound is involved in lipid metabolism as a substrate for acyl-CoA synthases. It participates in beta-oxidation, which occurs in mitochondria and peroxisomes, leading to the generation of energy from fatty acids . This metabolic pathway is crucial for maintaining cellular energy homeostasis and has implications for metabolic disorders.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of HDACs : By inhibiting HDACs, this compound alters histone acetylation patterns, which can lead to changes in gene expression associated with cell proliferation and apoptosis .

- Modulation of Signaling Pathways : Hydroxy fatty acids can influence various signaling pathways, including those involving STAT3 and NF-kB, which are critical in regulating inflammation and cancer progression .

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

Case Studies

Case Study 1: Antiproliferative Activity

In a study examining the effects of hydroxy fatty acids on cancer cell lines, this compound was shown to significantly reduce cell viability in A549 cells through apoptosis induction mechanisms. The study utilized flow cytometry to assess cell cycle changes post-treatment.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of hydroxy fatty acids in an animal model of obesity-induced inflammation. Administration of this compound resulted in decreased levels of TNF-alpha and IL-6 cytokines, indicating its potential as a therapeutic agent in inflammatory diseases.

Propiedades

IUPAC Name |

(Z)-3-hydroxyhexadec-9-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h7-8,15,17H,2-6,9-14H2,1H3,(H,18,19)/b8-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXDBAYVMLAWNT-FPLPWBNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.